3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide
Overview
Description
Molecular Structure Analysis
The InChI code for “3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide” is 1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide” are not available, similar compounds like “3-Chloro-6-methoxypyridazine” undergo regioselective metallation .Scientific Research Applications
1. Synthesis of Trifluoromethylpyridines
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from similar compounds, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application: Various methods of synthesizing these compounds have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
2. Synthesis of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline
- Application Summary: The compound 3-chloro-6-methoxy-2-(methyl sulfanyl) quinoxaline (3MSQ) was synthesized using a microwave-assisted synthesis method . This compound has potential applications in fluorescence spectroscopy.
- Methods of Application: The compound was synthesized using a microwave-assisted synthesis method. The physicochemical structural analysis of the synthesized compound was performed utilizing 1 H-NMR, 13 C-NMR, and FT-IR spectroscopy techniques .
- Results or Outcomes: Spectroscopic analyses revealed a bathochromic shift in both absorption and fluorescence spectra, attributed to the π→π* transition .
3. Photoluminescence of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline
- Application Summary: The compound 3-chloro-6-methoxy-2-(methyl sulfanyl) quinoxaline (3MSQ) was synthesized using a microwave-assisted synthesis method . This compound has potential applications in fluorescence spectroscopy.
- Methods of Application: The compound was synthesized using a microwave-assisted synthesis method. The physicochemical structural analysis of the synthesized compound was performed utilizing 1 H-NMR, 13 C-NMR, and FT-IR spectroscopy techniques .
- Results or Outcomes: Spectroscopic analyses revealed a bathochromic shift in both absorption and fluorescence spectra, attributed to the π→π* transition .
4. Synthesis of Antidepressant Molecules
- Application Summary: One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Methods of Application: The synthesis of these antidepressant molecules is achieved through metal-catalyzed procedures .
- Results or Outcomes: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
5. Experimental FTIR and FT-Raman Spectroscopic Analyses
- Application Summary: 2-Chloro-6-methylpyridine has been used for experimental FTIR and FT-Raman spectroscopic analyses, as well as for conformational studies .
- Methods of Application: The compound is used in spectroscopic analyses to study its conformational properties .
- Results or Outcomes: The results of these analyses contribute to a better understanding of the molecular structure and properties of the compound .
6. Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
- Application Summary: An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . These inhibitors have potential applications in the treatment of diseases like rheumatoid arthritis or psoriasis .
- Methods of Application: The synthesis of these inhibitors is achieved through an optimized strategy starting from 2-fluoro-4-methylpyridine .
- Results or Outcomes: The synthesized inhibitors have shown potential in the treatment of diseases like rheumatoid arthritis or psoriasis .
properties
IUPAC Name |
3-chloro-6-methoxy-N-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-8(12)7-5(9)3-4-6(11-7)13-2/h3-4H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZUNGLSHZWQMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=N1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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